molecular formula C13H19BrO B13484244 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

Katalognummer: B13484244
Molekulargewicht: 271.19 g/mol
InChI-Schlüssel: JYKFUEAEGHCYES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(tert-butoxy)ethyl-3-methylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like cyanide or methanethiolate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as nitriles or thiols.

    Elimination: Alkenes are the major products formed.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene involves its reactivity due to the presence of the bromine atom and the tert-butoxy group. The bromine atom can participate in substitution and elimination reactions, while the tert-butoxy group can stabilize intermediates formed during these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

    1-(2-Bromoethyl)-3-methylbenzene: Lacks the tert-butoxy group, making it less sterically hindered.

    1-(tert-Butoxy)-2-bromo-3-methylbenzene: Different positioning of the bromine and tert-butoxy groups, leading to different reactivity.

Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is unique due to the combination of the bromine atom and the tert-butoxy group, which influences its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C13H19BrO

Molekulargewicht

271.19 g/mol

IUPAC-Name

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-10-6-5-7-11(8-10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3

InChI-Schlüssel

JYKFUEAEGHCYES-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(CBr)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.